

Azocarmine B: A Comprehensive Technical Guide for Biological Staining in Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azocarmine B

Cat. No.: B1236282

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This in-depth technical guide provides a comprehensive overview of **Azocarmine B**, a synthetic acid dye widely utilized in microscopy for its vibrant and selective staining of various tissue components. This document details its chemical properties, mechanism of action, and provides detailed protocols for its application, particularly in the context of trichrome staining methods for visualizing collagen, muscle, and nuclei.

Introduction to Azocarmine B

Azocarmine B, also known as Acid Red 103 or C.I. 50090, is an anionic dye belonging to the azine group.^[1] It is characterized by its deep red color and its utility in various histological staining techniques. **Azocarmine B** is valued for its ability to impart a strong, red color to acidic cellular components, such as nuclei and cytoplasm.^[2] Its most prominent application is as a key component in trichrome staining methods, most notably Heidenhain's AZAN stain, where it provides a stark contrast to the blue or green counterstains used for collagen.^[3]

Physicochemical Properties and Quantitative Data

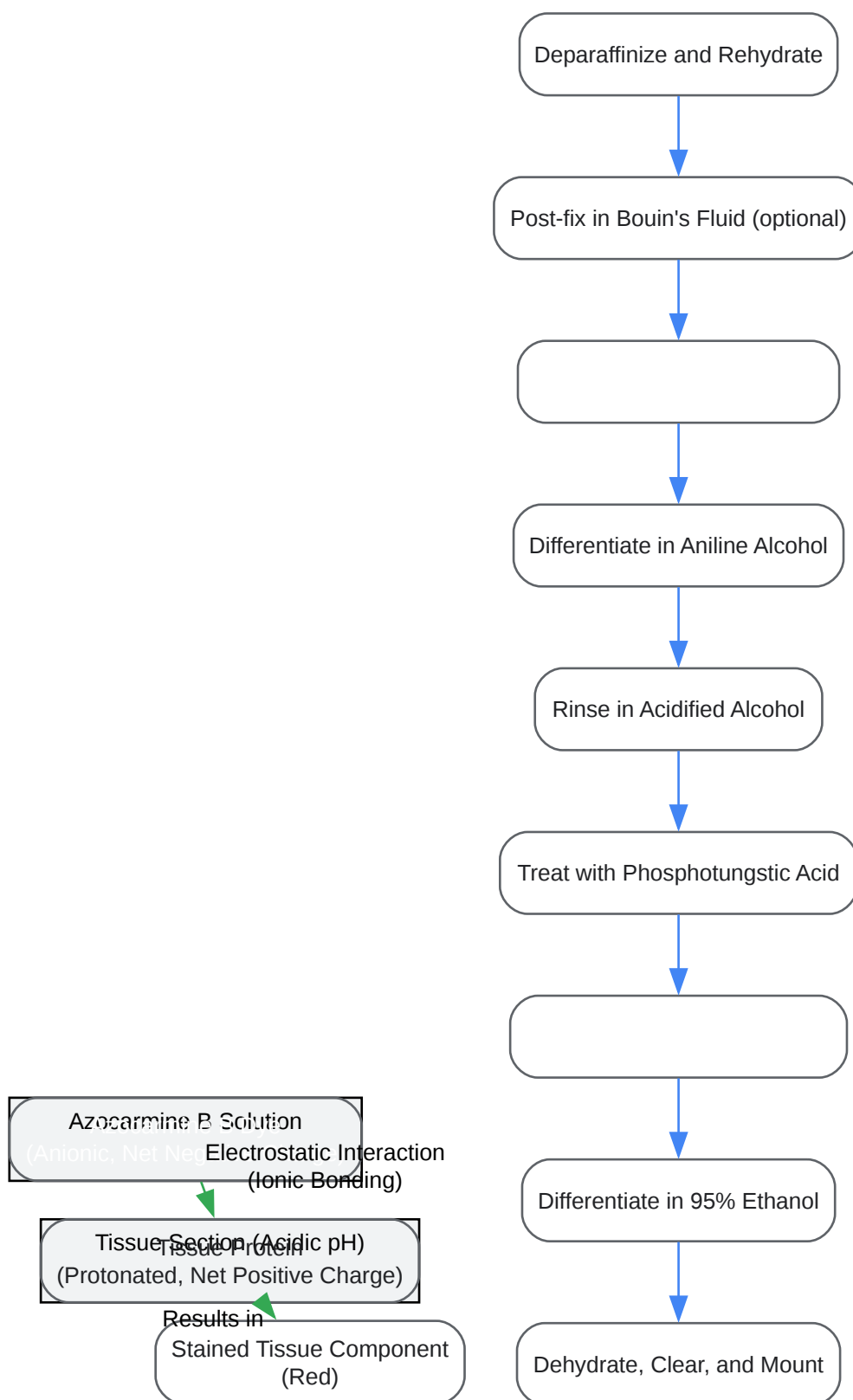
A clear understanding of the physicochemical properties of **Azocarmine B** is essential for its effective application in staining protocols. The following tables summarize key quantitative data for this dye.

Property	Value	Reference
Chemical Formula	$C_{28}H_{17}N_3Na_2O_9S_3$	[4]
Molecular Weight	681.62 g/mol	[4]
C.I. Number	50090	[1]
CAS Number	25360-72-9	[4]
Absorption Maximum (λ_{max})	510-523 nm in water	[5]

Solvent	Solubility	Reference
Water	1.0% (10 g/L)	[6][7]
Ethanol	0.1% (1 g/L)	[6][7]
Cellosolve	1.75% (17.5 g/L)	[6][7]
Glycol	4.5% (45 g/L)	[6][7]
Xylene	0.01% (0.1 g/L)	[6][7]

Mechanism of Staining

The staining mechanism of **Azocarmine B** is primarily based on electrostatic interactions between the anionic dye molecules and positively charged tissue components. In an acidic solution, which is typical for most **Azocarmine B** staining protocols, tissue proteins become protonated, acquiring a net positive charge.[2] The negatively charged sulfonate groups ($-SO_3^-$) on the **Azocarmine B** molecule are then attracted to these positively charged sites on proteins, leading to the formation of stable ionic bonds. This results in the characteristic red staining of structures rich in acidic proteins, such as nuclei and cytoplasm. The addition of acetic acid to the staining solution lowers the pH, which enhances the positive charge on the tissue proteins, thereby increasing the binding affinity of the anionic dye.[2]



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